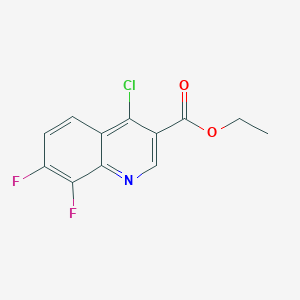

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate

説明

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate, also known as “4-CFQ”, is an important intermediate molecule in the production of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. It is an aromatic hydrocarbon with a chlorine atom substituted at the 4-position of the quinoline ring, and two fluorine atoms substituted at the 7 and 8 positions of the quinoline ring. It is a colorless to light yellow liquid that is soluble in most organic solvents and has a boiling point of about 160°C.

科学的研究の応用

Synthesis of Ethyl 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

- Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was successfully synthesized using the Gould-Jacobs reaction under microwave-assistance, with aluminium metal as the catalyst, achieving a high yield of 94.2% (Song Bao-an, 2012).

Chemical Reactions and Antibacterial Properties

Quinoline-3-carboxylates as Antibacterial Agents

- Ethyl-2-chloroquinoline-3-carboxylates displayed moderate antibacterial activity against Bacillus subtilis and Vibrio cholera (V. Krishnakumar et al., 2012).

4-Hydroxy-2-quinolones Reactions

- The reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with various reagents produced a range of products, indicating its versatile reactivity profile. The steric structure of the compounds produced in these reactions was also a point of study (I. Ukrainets et al., 2008; I. Ukrainets et al., 2009; I. Ukrainets et al., 2009).

Anticancer Properties

Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives

- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate showed moderate cytotoxicity against certain cancer cell lines. Its structural modification led to the creation of new compounds with confirmed structures through elemental analysis and spectral data (M. K. Regal et al., 2020).

Synthesis and Biological Activities

Synthesis of 2,4-bis(halomethyl)quinoline Derivatives

- A new type of halomethylquinoline building block, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, was synthesized and reacted to produce structurally novel 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These compounds displayed significant anti-tubercular activity (Yang Li et al., 2019).

特性

IUPAC Name |

ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-11-6(9(7)13)3-4-8(14)10(11)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKVYBOEHDTOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594423 | |

| Record name | Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

318685-51-7 | |

| Record name | Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)

![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)